molecular formula C13H14INO2 B071584 tert-Butyl 3-iodo-1H-indole-1-carboxylate CAS No. 192189-07-4

tert-Butyl 3-iodo-1H-indole-1-carboxylate

Cat. No. B071584
CAS RN: 192189-07-4
M. Wt: 343.16 g/mol
InChI Key: LOFWPZQNSUAMCV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-iodo-1H-indole-1-carboxylate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in various research studies . For instance, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-iodo-1H-indole-1-carboxylate” is represented by the linear formula C14H16INO2 . The compound has a molecular weight of 373.19 .


Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 3-iodo-1H-indole-1-carboxylate”, have been used in various chemical reactions. For example, they have been used as reactants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-iodo-1H-indole-1-carboxylate” include a molecular weight of 373.19 . The compound is solid at room temperature .

Scientific Research Applications

Pharmaceutical Intermediate

“1-Boc-3-iodoindole” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the sources, but it’s likely that it’s used in the synthesis of a variety of medicinal compounds.

Ceramic Manufacturing Industry

This compound is also used in the ceramic manufacturing industry . While the exact role it plays in this industry is not detailed in the sources, it’s possible that it’s used in the creation of certain types of ceramic materials or in the manufacturing process itself.

Nematicidal Activities

Research has shown that halogenated indoles, which would include “1-Boc-3-iodoindole”, have nematicidal activities . This means they can be used to kill nematodes, which are small worms that can be harmful to plants. This could make “1-Boc-3-iodoindole” useful in agriculture, particularly in protecting crops from nematode infestations.

Insecticidal Activities

In addition to its nematicidal properties, halogenated indoles also have insecticidal activities . This suggests that “1-Boc-3-iodoindole” could be used in the development of insecticides, helping to protect both crops and homes from various types of insects.

Glutamate Gated Chloride Channel (GluCl) Activators

Some iodine-fluorine based compounds have been found to be lead activators of GluCl . While “1-Boc-3-iodoindole” is not specifically mentioned, it’s possible that it could have similar properties due to its iodine component. GluCl is a prominent target for drug selection and design in parasitology, suggesting potential applications in the development of antiparasitic drugs.

Research into Non-Apoptotic Death

One study found that 5-iodoindole, a related compound, appeared to act by forming giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis . This suggests that “1-Boc-3-iodoindole” could potentially be used in research into non-apoptotic forms of cell death, which could have implications in a variety of fields, including cancer research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

tert-butyl 3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFWPZQNSUAMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440903
Record name tert-Butyl 3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodo-1H-indole-1-carboxylate

CAS RN

192189-07-4
Record name tert-Butyl 3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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